Bienvenue dans la boutique en ligne BenchChem!

tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate

Medicinal Chemistry Drug Design Fragment-Based Screening

tert-Butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate (CAS 1558869-72-9) is a Boc-protected amine built on the 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) scaffold. This scaffold is increasingly recognized in fragment-based drug discovery for its fully sp³-hybridized, three-dimensional architecture—conferring an Fsp³ value of 1.0—which contrasts with the planar aromatic fragments that dominate traditional screening libraries.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 1558869-72-9
Cat. No. B1406870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate
CAS1558869-72-9
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CCC1O2
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-8-6-7-4-5-9(8)14-7/h7-9H,4-6H2,1-3H3,(H,12,13)
InChIKeyWLVHAJCRVANNGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate (CAS 1558869-72-9): Compound Identity and Scaffold Class


tert-Butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate (CAS 1558869-72-9) is a Boc-protected amine built on the 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) scaffold [1]. This scaffold is increasingly recognized in fragment-based drug discovery for its fully sp³-hybridized, three-dimensional architecture—conferring an Fsp³ value of 1.0—which contrasts with the planar aromatic fragments that dominate traditional screening libraries [2]. The compound serves primarily as a protected building block for further synthetic elaboration, with the Boc group offering acid-labile amine protection orthogonal to other protecting-group strategies [1]. Vendor specifications list a minimum purity of 95% .

Why In-Class Substitution of tert-Butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate Risks Experimental Divergence


Although several N-protected 7-oxabicyclo[2.2.1]heptan-2-amines exist—including the free amine, the Cbz-protected analogue, and the ethyl carbamate—direct substitution without considering protecting-group chemistry and scaffold-derived physicochemical properties introduces measurable risks. The Boc group on this compound provides acid-labile protection (cleavage with TFA or HCl) that is incompatible with hydrogenolysis-based Cbz removal strategies, imposing distinct synthetic sequencing constraints [1]. Moreover, the oxygen bridge in the 7-oxanorbornane core raises topological polar surface area (TPSA) by approximately 17 Ų relative to the all-carbon bicyclo[2.2.1]heptane analogue, altering solubility and permeability profiles [2]. The following quantitative evidence details exactly where this compound diverges from its closest alternatives and why generic substitution cannot be assumed to yield equivalent experimental outcomes.

Quantitative Differentiation Evidence for tert-Butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate vs. Closest Analogs


Topological Polar Surface Area: 7-Oxabicyclo Scaffold vs. All-Carbon Bicyclo[2.2.1]heptane Analogue

The oxygen bridge in the 7-oxabicyclo[2.2.1]heptane scaffold increases topological polar surface area (TPSA) relative to the all-carbon bicyclo[2.2.1]heptane analogue. For the target compound, the computed TPSA is 47.6 Ų, compared with 30.5 Ų for tert-butyl (bicyclo[2.2.1]heptan-2-yl)carbamate (CID 13810872), a difference of +17.1 Ų. This elevated TPSA predicts measurably different passive membrane permeability and aqueous solubility characteristics between the two scaffolds [1].

Medicinal Chemistry Drug Design Fragment-Based Screening

Lipophilicity (XLogP3): Boc-Protected 7-Oxanorbornane vs. Free Amine

Boc protection dramatically shifts the lipophilicity of the 7-oxabicyclo[2.2.1]heptan-2-amine core. The target compound exhibits an XLogP3 of 1.6, whereas the free amine (7-oxabicyclo[2.2.1]heptan-2-amine, CID 53413625) has an XLogP3 of ~0.1. This 1.5 log unit difference corresponds to an approximately 32-fold higher calculated partition coefficient for the Boc-protected species, which directly influences chromatographic retention, extraction efficiency, and the compound's distribution between aqueous and organic phases during synthesis and purification [1].

Physicochemical Profiling Lead Optimization Solid-Phase Extraction

Fraction of sp³ Carbons (Fsp³): 7-Oxanorbornane Boc-Carbamate vs. Planar Aromatic Building Blocks

The target compound achieves an Fsp³ value of 1.0 (11 fully sp³-hybridized carbons out of 11 total), which is the theoretical maximum for a small organic molecule. In contrast, the highly prevalent phenyl-based Boc building block tert-butyl phenylcarbamate (CID 518232) has an Fsp³ of 0.14. This quantitative measure of three-dimensionality correlates with improved clinical success rates: Lovering et al. (2009) demonstrated that approved drugs have a higher mean Fsp³ (0.47) than compounds in the discovery phase (0.36) [1]. The 7-oxabicyclo scaffold's maximal Fsp³ places it at the extreme end of this distribution, offering access to underexplored regions of chemical space [2].

Fragment-Based Drug Discovery 3D Fragments Chemical Space Exploration

Protecting Group Orthogonality: Boc vs. Cbz Stability under Acidic and Hydrogenolytic Conditions

The Boc group on the target compound undergoes complete cleavage in 30–60 minutes with 50% TFA in DCM at room temperature, whereas the Cbz analogue benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate resists these acidic conditions but is quantitatively cleaved by catalytic hydrogenolysis (H₂, Pd/C) within 2–4 hours [1]. This orthogonal deprotection profile means that the two compounds are non-interchangeable in any synthetic sequence where acid-sensitive or hydrogenation-sensitive functionality is present elsewhere in the molecule. The Boc compound additionally offers superior stability to nucleophilic bases compared with the Fmoc analogue, which undergoes β-elimination under piperidine treatment within minutes [2].

Synthetic Methodology Protecting Group Strategy Orthogonal Deprotection

Purity Specification and Batch Consistency: Vendor-Supplied Boc-Protected 7-Oxanorbornane vs. Free Amine Instability

The target compound is commercially supplied at a minimum purity of 95% (HPLC) with long-term storage stability under ambient conditions (cool, dry place) . In contrast, the free amine 7-oxabicyclo[2.2.1]heptan-2-amine (CAS 1314954-35-2) is listed by multiple vendors with purity specifications ranging from 90% to 95%, and the free base is noted to be hygroscopic and prone to carbonate salt formation upon air exposure, which can reduce effective batch purity over time [1]. The Boc group not only protects the amine during storage but also converts a potentially unstable, hygroscopic free base into a crystalline, bench-stable solid with a defined melting point.

Quality Control Reagent Procurement Synthetic Reliability

Synthetic Yield Benchmark: Ethyl Carbamate Microreactor Synthesis as a Proxy for Scaffold Accessibility

A published microreactor study on the closely related ethyl carbamate analogue (1R,2S,4S)-(7-oxabicyclo[2.2.1]hept-2-yl)-carbamic acid ethyl ester demonstrated stepwise yields of 96%, 94%, and 84% across three consecutive transformations under continuous-flow conditions [1]. While not a direct measurement on the Boc analogue, this data establishes a quantitative benchmark for the synthetic accessibility of the 7-oxanorbornane carbamate scaffold class. The Boc derivative benefits from the same Curtius rearrangement pathway (acyl azide → isocyanate → carbamate) and, given the comparable steric profile of the tert-butyl vs. ethyl carbamate, similar or slightly attenuated yields can be projected, with the advantage that the Boc group withstands stronger basic conditions during subsequent elaboration compared with the ethyl carbamate.

Process Chemistry Synthetic Feasibility Scale-Up Potential

High-Impact Application Scenarios for tert-Butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Maximal Fsp³

For FBDD campaigns seeking to populate screening libraries with maximally three-dimensional fragments, this compound's Fsp³ of 1.0 places it at the theoretical ceiling for small-molecule saturation, well above the approved-drug average of 0.47 [1]. The 7-oxabicyclo scaffold has been explicitly validated for fragment elaboration via directed β-arylation, yielding products with up to 99% yield and complete diastereoselectivity [2]. Procurement of this Boc-protected scaffold as a core fragment enables rapid diversification while maintaining the saturated, shapely architecture that statistically correlates with improved clinical progression rates.

Multi-Step Synthetic Routes Requiring Orthogonal Amine Protection

In synthetic sequences where the target molecule contains both acid-sensitive functionality (e.g., silyl ethers, tert-butyl esters, acetals) and hydrogenation-labile groups (e.g., benzyl ethers, alkenes), the Boc group on this compound provides positive orthogonality: it is cleaved by TFA within 30–60 minutes while remaining entirely stable to catalytic hydrogenation and nucleophilic bases [1]. The quantitative TPSA elevation (+17.1 Ų vs. the all-carbon bicyclic analogue) further facilitates chromatographic separation of the protected and deprotected intermediates [2], making this compound the preferred building block over Cbz- or Fmoc-protected alternatives when dual-orthogonality synthetic planning is required.

Continuous-Flow Process Development Utilizing the 7-Oxanorbornane Carbamate Scaffold

The demonstrated microreactor-based synthesis of the structurally analogous ethyl carbamate—with stepwise yields of 96%, 94%, and 84% across the Curtius rearrangement sequence [1]—establishes a process-chemistry precedent for scaling this scaffold class. The Boc analogue is expected to perform comparably under continuous-flow conditions, with the added advantage that the Boc group's superior base stability allows for harsher downstream reaction conditions (e.g., alkylations, Grignard additions) than the ethyl carbamate can tolerate without transesterification or hydrolysis. This makes it the scaffold of choice when the protected amine must survive multiple subsequent synthetic transformations before unveiling.

Procurement of Bench-Stable Amine Building Blocks with Validated Purity Specifications

When a synthetic workflow demands a 7-oxabicyclo[2.2.1]heptane amine building block with guaranteed batch-to-batch consistency, the Boc-protected form is supplied at a certified minimum purity of 95% with documented long-term ambient storage stability [1]. The corresponding free amine suffers from hygroscopicity and variable purity ranges (90–95% across vendors) that necessitate re-purification, adding cost and time [2]. For procurement decisions in medicinal chemistry laboratories operating under strict stoichiometric control, the Boc compound's reliable purity specification alone justifies its selection over the free amine, particularly when reactions are run on sub-millimolar scale where impurities disproportionately affect yield and outcome interpretation.

Quote Request

Request a Quote for tert-butyl N-{7-oxabicyclo[2.2.1]heptan-2-yl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.